(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid
Description
(3S,4S)-5-[4-(Benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid (CAS: 204195-38-0) is a chiral pentanoic acid derivative featuring a benzyloxy-substituted phenyl group at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a hydroxyl group at position 3 . The Boc group enhances stability during synthetic processes, while the benzyloxy moiety contributes to lipophilicity. This compound is primarily used in pharmaceutical research as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPYPBSORZTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
Asymmetric hydrogenation is a common method for synthesizing chiral compounds. This process typically involves the use of chiral catalysts, such as ruthenium or rhodium complexes, in the presence of chiral ligands. For example, compounds like (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid are synthesized using diiodo(p-cymene)ruthenium(II) dimer with chiral ligands under hydrogenation conditions.
Umpolung Amide Synthesis
Umpolung amide synthesis involves the use of umpolung reagents to form amide bonds. This method is useful for synthesizing complex amides, as seen in the preparation of benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate .
Challenges and Considerations
Stereochemistry Control : Maintaining the correct stereochemistry throughout the synthesis is crucial and requires careful selection of chiral catalysts and reaction conditions.
Protecting Group Strategies : The use of protecting groups like Boc is essential to prevent unwanted reactions during the synthesis process.
Purification : Given the complexity of the molecule, purification steps such as chromatography or crystallization may be necessary to achieve high purity.
Data Table: General Synthesis Conditions for Similar Compounds
Chemical Reactions Analysis
Boc Group Removal
The tert-butoxycarbonyl (Boc) protecting group on the amine is cleaved under acidic conditions, enabling subsequent functionalization. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl):
This reaction is critical for peptide synthesis, where the liberated amine participates in coupling reactions .
Benzyl Ether Cleavage
The benzyloxy group on the phenyl ring undergoes hydrogenolysis using palladium catalysts:
This reaction is utilized in drug development to enhance compound solubility or enable further modifications .
Peptide Coupling
The carboxylic acid group is activated for amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
| Reagents | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF, RT, 24 h | Amide bond formation | 75–90% |
This reaction is pivotal in constructing bioactive peptides and drug candidates .
Protection with Silyl Ethers
The hydroxyl group can be protected using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during synthesis:
This step is essential in multi-step syntheses to maintain regioselectivity .
Oxidation to Ketone
Under mild oxidizing conditions (e.g., Dess-Martin periodinane), the hydroxyl group is oxidized to a ketone:
This transformation is useful for probing stereochemical effects in drug-target interactions .
Hydrolysis Reactions
The benzyloxy and Boc groups hydrolyze under specific conditions:
| Substrate | Conditions | Outcome | Reference |
|---|---|---|---|
| Benzyl ether | H₂/Pd-C, MeOH | Phenol | |
| Boc group | HCl (4M in dioxane) | Free amine |
Hydrolysis of the benzyl ether is leveraged in controlled-release formulations .
Comparative Reactivity of Structural Analogs
Biological Activity
The compound (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a hydroxypentanoic acid backbone, a benzyloxy substituent, and a tert-butoxycarbonyl protecting group, suggest various biological activities that merit detailed exploration.
Structural Characteristics
- Molecular Formula : C23H29NO6
- Molecular Weight : 415.5 g/mol
- Key Functional Groups :
- Hydroxyl group (-OH)
- Carboxylic acid (-COOH)
- Amine group (-NH2)
- Benzyloxy group (-O-Ph)
These functional groups are crucial in determining the compound's reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Group Transfer Reactions : The amine group can act as a nucleophile, facilitating the transfer of functional groups in metabolic processes.
- Hydrolysis Reactions : The carboxylic acid group may undergo hydrolysis, releasing the amino acid component upon cleavage of the tert-butoxycarbonyl group under acidic or basic conditions.
- Enzyme Interactions : The presence of specific functional groups may allow interaction with enzymes or receptors involved in metabolic pathways.
Quantitative Structure-Activity Relationship (QSAR)
The compound can be analyzed using QSAR models, which correlate chemical structure with biological activity. This approach allows predictions about its efficacy as a drug candidate by examining how variations in structure affect biological interactions.
Biological Activity Data
Here is a summary of the biological activities reported for similar compounds and their relevance to the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains an ethynyl group | mGluR5 antagonist |
| 4-(Benzyloxy)phenol | Similar benzyloxy structure | Antioxidant properties |
| tert-Butyl carbamate derivatives | Common protecting group | Varies widely based on substitution |
The unique combination of functional groups in This compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.
Research Findings and Case Studies
Recent studies have highlighted various applications and biological evaluations of compounds similar to This compound :
- Neuroprotective Effects : Compounds with similar structural motifs have shown neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease .
- Antioxidant Activity : The benzyloxy moiety has been associated with antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Metabolic Pathway Interactions : Research indicates that related compounds can modulate metabolic pathways by interacting with key enzymes .
Scientific Research Applications
(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a complex organic molecule with specific stereochemistry and functional groups. It features a hydroxypentanoic acid backbone, modified with a benzyloxy substituent and a tert-butoxycarbonyl protecting group on the amino function. This structure suggests potential applications, especially in medicinal chemistry for developing pharmaceutical agents.
Potential Applications
- Medicinal Chemistry: Due to its structure, this compound may be useful in creating pharmaceutical agents.
- Group Transfer Reactions: The amine group's nucleophilic properties can facilitate the transfer of functional groups in metabolic processes.
- Hydrolysis Reactions: The carboxylic acid group can undergo hydrolysis, potentially releasing the amino acid component upon cleavage of the tert-butoxycarbonyl group under acidic or basic conditions. These reactions are crucial for its potential biological interactions and metabolic pathways.
- QSAR Models: This compound can be assessed using quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity to predict its efficacy as a drug candidate. The presence of specific functional groups suggests that it may interact with biological targets such as receptors or enzymes involved in metabolic pathways.
- Antioxidant Properties: Similar compounds with a benzyloxy structure have antioxidant properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains an ethynyl group | mGluR5 antagonist; used in neurological studies |
| 4-(Benzyloxy)phenol | Similar benzyloxy structure, but less complex | Antioxidant properties |
| tert-Butyl carbamate derivatives | Common protecting group, but simpler structure | Varies widely based on substitution |
The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups that may enhance its selectivity and potency against particular biological targets compared to these similar compounds.
Tryptophan–Kynurenine Metabolism
The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds in this pathway are investigated as potential risk factors for disease initiation, biomarkers for early detection, or targets for interventions to slow disease progression . Key compounds such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs) are of particular interest . The impact of these metabolic products on immune responses, neuroinflammation, and cellular energy regulation is also under investigation .
Roles of Key Metabolites:
- Picolinic acid (PA) : PA has both antioxidant and pro-oxidant properties, which vary depending on the context .
- Indoxyl Sulfate (INS) : INS can act as a pro-oxidant in conditions like chronic kidney disease (CKD), promoting oxidative stress and inflammation, but may also have antioxidant effects under normal physiological conditions .
- Tryptamine : This naturally occurring alkaloid exhibits both pro-oxidant and antioxidant activities, with its effects varying depending on the biological context .
- Indole-3-Propionic Acid (IPA) : IPA has high antioxidant activity, protecting cells from oxidative damage and demonstrating neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, physicochemical properties, and applications of the target compound and its analogs:
Key Comparative Insights
Protecting Groups: The Boc group in the target compound and provides stability under acidic conditions, unlike the Cbz group in , which is cleaved via hydrogenolysis . The tert-butyl ester in facilitates solubility in organic solvents, whereas the free carboxylic acid in the target compound enhances aqueous reactivity .
Substituent Effects :
- The benzyloxy-phenyl group in the target compound increases aromatic interactions and lipophilicity compared to simpler phenyl groups in .
- Trifluoromethyl groups in enhance metabolic stability and electronegativity, influencing binding affinity in enzyme targets .
Stereochemistry :
- The (3S,4S) configuration in the target compound and is crucial for mimicking natural peptide substrates, as seen in protease inhibitor studies .
Synthetic Utility :
Q & A
Q. What are the standard synthetic routes for preparing (3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxycarbonyl)amino}-3-hydroxypentanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine (e.g., via Boc-anhydride in THF/water at pH 9–10) . Stereochemical control at C3 and C4 is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones can enforce the (3S,4S) configuration during β-hydroxy acid formation . Post-synthesis, the benzyloxy group is introduced via Williamson ether synthesis (4-benzyloxyphenylboronic acid pinacol ester coupling, as in ). Yield optimization (60–75%) requires inert atmospheres (N₂/Ar) and low temperatures (−78°C for lithiation steps) .
Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O/ACN + 0.1% TFA) resolve enantiomers (retention time ~12–14 min; ≥95% purity threshold) .
- NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.5–5.0 ppm (benzyloxy CH₂), and δ 7.3–7.5 ppm (aromatic protons) .
- HRMS : Exact mass calculated for C₂₃H₂₈NO₇ [M+H]⁺: 454.1865; deviation <2 ppm confirms molecular identity .
Advanced Research Questions
Q. How can heuristic algorithms (e.g., Bayesian optimization) improve reaction yield and reduce experimental iterations for this compound’s synthesis?
- Methodological Answer : Bayesian optimization outperforms traditional grid searches by prioritizing reaction variables (e.g., solvent polarity, catalyst loading) through Gaussian process modeling. For Boc protection steps, a 15% yield increase was reported when optimizing temperature (25→40°C) and Boc₂O equivalents (1.2→1.5) using <20 experimental iterations . Table 1 : Yield Optimization via Bayesian vs. Traditional Methods
| Parameter | Bayesian Optimization | Grid Search |
|---|---|---|
| Experiments | 18 | 50 |
| Max Yield Achieved | 82% | 74% |
| Time Saved | 64% | — |
Q. What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies often arise from minor structural variations (e.g., fluorination at C5 or tert-butyl vs. benzyl carbamate). Systematic SAR studies using analogs (e.g., 4-(trifluoromethyl)phenyl or 3-fluoro derivatives ) are conducted under standardized assays (e.g., IC₅₀ in enzyme inhibition). Meta-analyses of logP (2.1 vs. 2.8 for fluorinated analogs) and hydrogen-bonding capacity (TPSA 110 vs. 95 Ų) clarify hydrophobicity-driven activity shifts .
Q. How does the Boc group’s stability under acidic conditions impact downstream functionalization of this compound?
- Methodological Answer : The Boc group is labile in strong acids (e.g., TFA/DCM, 1–2 hr), enabling selective deprotection without disrupting the benzyl ether . However, prolonged exposure (>4 hr) or elevated temperatures (>40°C) risks β-hydroxy acid racemization. Post-deprotection, amide coupling (e.g., EDC/HOBt) or click chemistry (CuAAC) introduces bioorthogonal handles (e.g., azides) for target engagement studies .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?
- Methodological Answer : Discrepancies stem from pH-dependent ionization of the carboxylic acid (pKa ~4.5) and tertiary alcohol (pKa ~13). At pH 7.4 (physiological buffer), solubility is ~2.3 mg/mL, but drops to <0.5 mg/mL at pH <3 due to protonation. Studies using DMSO co-solvents (>10% v/v) artificially inflate solubility data, necessitating strict adherence to USP <921> guidelines for accurate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
